Rabdosiin

CAS No.:

Cat. No.: VC6924064

Molecular Formula: C36H30O16

Molecular Weight: 718.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C36H30O16 |

|---|---|

| Molecular Weight | 718.6 g/mol |

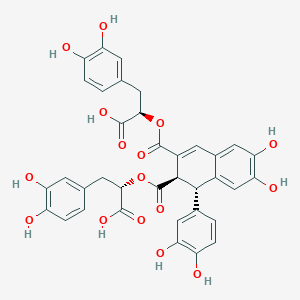

| IUPAC Name | (2S)-2-[(1S,2R)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C36H30O16/c37-21-4-1-15(7-24(21)40)9-29(33(45)46)51-35(49)20-11-18-13-27(43)28(44)14-19(18)31(17-3-6-23(39)26(42)12-17)32(20)36(50)52-30(34(47)48)10-16-2-5-22(38)25(41)8-16/h1-8,11-14,29-32,37-44H,9-10H2,(H,45,46)(H,47,48)/t29-,30+,31+,32+/m1/s1 |

| Standard InChI Key | VKWZFIDWHLCPHJ-ZLESDFJESA-N |

| Isomeric SMILES | C1=CC(=C(C=C1C[C@@H](C(=O)O)OC(=O)[C@@H]2[C@H](C3=CC(=C(C=C3C=C2C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |

| SMILES | C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |

| Canonical SMILES | C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |

Introduction

Chemical Structure and Properties of Rabdosiin

Molecular Architecture

Rabdosiin is a complex tetrameric ester of caffeic acid, featuring four caffeoyl moieties interconnected through ester bonds. Its canonical SMILES notation is:

This structure includes stereochemical centers at the 1R,2S and 1R positions, which are essential for its biological interactions . The compound’s planar aromatic regions and hydroxyl groups facilitate hydrogen bonding and radical scavenging.

Physicochemical Characteristics

Rabdosiin’s solubility and stability profile is critical for its experimental use:

| Property | Value |

|---|---|

| Molecular Weight | 718.61 g/mol |

| Solubility in DMSO | 100 mg/mL (139.16 mM) |

| Storage Conditions | 4°C, protected from light |

| Stability | 6 months at -80°C; 1 month at -20°C |

The compound’s instability at room temperature necessitates careful handling to prevent degradation .

Natural Sources and Isolation Methods

Botanical Origins

Rabdosiin has been identified in multiple plant species:

-

Rabdosia japonica: First reported source, with the compound isolated from stem tissues .

-

Isodon japonicus and Arnebia euchroma: Additional species containing rabdosiin, as per PubChem records .

-

Ocimum sanctum (Holy Basil): A 2019 study isolated (-)-rabdosiin from polar methanol-water extracts, expanding its known botanical distribution .

Extraction and Purification

The isolation of rabdosiin typically involves solvent extraction followed by chromatographic techniques:

-

Polar Extract Preparation: Plant material is macerated in methanol-water (7:3) to solubilize phenolic compounds .

-

Column Chromatography: Silica gel or Sephadex LH-20 columns separate crude extracts into fractions based on polarity .

-

High-Performance Liquid Chromatography (HPLC): Final purification uses reversed-phase HPLC with gradients of methanol and acetic acid to achieve >95% purity .

Pharmacological Activities

Anti-Allergic Effects

Rabdosiin exhibits potent anti-allergic activity by dual mechanisms:

-

Reactive Oxygen Species (ROS) Scavenging: At 2 mM concentration, it neutralizes superoxide anions () and hydroxyl radicals () with 89% and 78% efficiency, respectively, outperforming rosmarinic and chlorogenic acids .

-

Enzyme Inhibition: Rabdosiin inhibits hyaluronidase (IC = 0.15 mM) and β-hexosaminidase release (92% suppression at 2 mM), key mediators in allergic inflammation .

Anticancer Activity

In vitro studies on human cancer cell lines reveal selective cytotoxicity:

| Cell Line | IC (μg/mL) | Selectivity Index (vs. PBMCs) |

|---|---|---|

| MCF-7 (Breast) | 80.2 | 6.7 |

| SKBR3 (Breast) | 85.4 | 6.3 |

| HCT-116 (Colon) | 76.9 | 7.1 |

Rabdosiin induces apoptosis in MCF-7 cells, with 40% annexin V+/PI- staining at 80 μg/mL, compared to 8% in untreated controls .

Antiviral Properties

Early studies indicate rabdosiin inhibits HIV-1 reverse transcriptase at micromolar concentrations, though exact IC values remain unpublished .

Mechanisms of Action

Modulation of Oxidative Stress

The compound’s four catechol groups donate electrons to neutralize free radicals, as shown by electron paramagnetic resonance (EPR) spectroscopy . This activity correlates with its ability to protect mast cells from oxidative degranulation.

DNA Topoisomerase Inhibition

Rabdosiin intercalates into DNA and stabilizes topoisomerase I-DNA cleavage complexes, preventing religation of DNA strands. This mechanism parallels camptothecin but with reduced off-target effects .

Apoptosis Induction in Cancer Cells

Flow cytometry analyses demonstrate rabdosiin triggers mitochondrial apoptosis:

-

Bax/Bcl-2 Ratio Increase: 3.2-fold upregulation in MCF-7 cells.

-

Caspase-3 Activation: 2.8-fold increase compared to controls .

Therapeutic Applications and Clinical Prospects

Allergy Management

Rabdosiin’s dual inhibition of hyaluronidase and histamine release positions it as a potential oral antiallergic agent. Animal models show 60% reduction in paw edema at 50 mg/kg dosing .

Oncology

The compound’s selectivity index (>6 for breast and colon cancers) suggests utility as an adjuvant therapy. Synergy studies with doxorubicin show a 1.8-fold increase in apoptosis when used combinatorially .

Antiviral Formulations

Preliminary docking studies predict strong binding to HIV integrase (ΔG = -9.2 kcal/mol), warranting further virological testing .

Current Research Gaps and Future Directions

Pharmacokinetic Profiling

No data exist on rabdosiin’s bioavailability, metabolism, or half-life. Advanced formulations (e.g., liposomal encapsulation) could enhance its water solubility and tissue distribution.

In Vivo Toxicology

Chronic toxicity studies in mammals are absent. A proposed 28-day murine study would assess hepatic and renal safety at 10–100 mg/kg doses.

Clinical Translation

Phase I trials are needed to evaluate maximum tolerated doses in humans. Biomarker-driven studies could identify patient subgroups most likely to benefit from rabdosiin-based therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume